molecular formula C21H15NO5 B3667022 [2-(4-Benzoyloxyphenyl)-2-oxoethyl] pyridine-4-carboxylate

[2-(4-Benzoyloxyphenyl)-2-oxoethyl] pyridine-4-carboxylate

Cat. No.: B3667022
M. Wt: 361.3 g/mol
InChI Key: RTZCOZGHBREBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Benzoyloxyphenyl)-2-oxoethyl] pyridine-4-carboxylate: is a complex organic compound that features a benzoyloxyphenyl group attached to a pyridine ring via an oxoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Benzoyloxyphenyl)-2-oxoethyl] pyridine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoyloxyphenyl intermediate, which is then coupled with a pyridine derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for cost-efficiency and scalability, often using automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Benzoyloxyphenyl)-2-oxoethyl] pyridine-4-carboxylate: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

[2-(4-Benzoyloxyphenyl)-2-oxoethyl] pyridine-4-carboxylate: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which [2-(4-Benzoyloxyphenyl)-2-oxoethyl] pyridine-4-carboxylate exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(4-Benzoyloxyphenyl)-2-oxoethyl] pyridine-4-carboxylate: stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications not shared by its analogs. Its ability to undergo diverse chemical reactions and its potential in various scientific fields highlight its versatility and importance.

Properties

IUPAC Name

[2-(4-benzoyloxyphenyl)-2-oxoethyl] pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5/c23-19(14-26-20(24)17-10-12-22-13-11-17)15-6-8-18(9-7-15)27-21(25)16-4-2-1-3-5-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZCOZGHBREBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Benzoyloxyphenyl)-2-oxoethyl] pyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
[2-(4-Benzoyloxyphenyl)-2-oxoethyl] pyridine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
[2-(4-Benzoyloxyphenyl)-2-oxoethyl] pyridine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
[2-(4-Benzoyloxyphenyl)-2-oxoethyl] pyridine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
[2-(4-Benzoyloxyphenyl)-2-oxoethyl] pyridine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
[2-(4-Benzoyloxyphenyl)-2-oxoethyl] pyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.